(5Z)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic molecule that features a thiazolidine-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolidine-2,4-dione core: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated thiazolidine-2,4-dione intermediate.
Morpholine substitution: The morpholine group can be introduced through nucleophilic substitution reactions, where a halogenated furan intermediate reacts with morpholine.
Final assembly: The final step involves the formation of the (5Z)-methylidene linkage through a Wittig reaction or similar olefination process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione: can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The double bonds in the thiazolidine-2,4-dione core can be reduced using hydrogenation reactions.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be carried out using alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of saturated thiazolidine derivatives.
Substitution: Formation of various substituted thiazolidine derivatives.
Scientific Research Applications
(5Z)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with a similar core structure, often used as antidiabetic agents.
Furan derivatives: Compounds containing the furan ring, known for their diverse biological activities.
Morpholine-containing compounds: Molecules with the morpholine group, used in various pharmaceutical applications.
Uniqueness
(5Z)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione: is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C15H16N2O4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(5Z)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H16N2O4S/c1-2-5-17-14(18)12(22-15(17)19)10-11-3-4-13(21-11)16-6-8-20-9-7-16/h2-4,10H,1,5-9H2/b12-10- |
InChI Key |
BFXZUIOAMYHGCV-BENRWUELSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=C(O2)N3CCOCC3)/SC1=O |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)N3CCOCC3)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.